3-(1-Acetylacetonylazo)phthalhydrazide
CAS No.: 109632-03-3
Cat. No.: VC20813001
Molecular Formula: C13H12N4O4
Molecular Weight: 288.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 109632-03-3 |
|---|---|
| Molecular Formula | C13H12N4O4 |
| Molecular Weight | 288.26 g/mol |
| IUPAC Name | 5-(2,4-dioxopentan-3-yldiazenyl)-2,3-dihydrophthalazine-1,4-dione |
| Standard InChI | InChI=1S/C13H12N4O4/c1-6(18)11(7(2)19)15-14-9-5-3-4-8-10(9)13(21)17-16-12(8)20/h3-5,11H,1-2H3,(H,16,20)(H,17,21) |
| Standard InChI Key | UWKWDUPZLGLEGM-UHFFFAOYSA-N |
| Isomeric SMILES | CC(=O)C(C(=O)C)NNC1=CC=CC2=C1C(=O)N=NC2=O |
| SMILES | CC(=O)C(C(=O)C)N=NC1=CC=CC2=C1C(=O)NNC2=O |
| Canonical SMILES | CC(=O)C(C(=O)C)N=NC1=CC=CC2=C1C(=O)NNC2=O |
Introduction
3-(1-Acetylacetonylazo)phthalhydrazide, with the CAS number 109632-03-3, is a chemical compound used primarily in research settings. It is not intended for diagnostic or therapeutic use. This compound is characterized by its molecular formula C13H12N4O4 and a molecular weight of approximately 288.26 g/mol .
Synthesis and Applications
While specific synthesis methods for 3-(1-Acetylacetonylazo)phthalhydrazide are not detailed in the available literature, compounds with similar structures often involve complex organic synthesis techniques. These methods typically involve the reaction of azo compounds with phthalhydrazide derivatives under controlled conditions.
Table 1: Physical Properties of 3-(1-Acetylacetonylazo)phthalhydrazide
| Property | Value |
|---|---|
| Molecular Formula | C13H12N4O4 |
| Molecular Weight | 288.26 g/mol |
| Density | 1.5 g/cm³ |
| Boiling Point | 382.3°C at 760 mmHg |
Availability and Use
3-(1-Acetylacetonylazo)phthalhydrazide is available from various chemical suppliers for research purposes. It is priced starting at around $102.90, depending on the supplier and quantity . The compound's availability suggests ongoing interest in its potential applications, though its specific uses remain largely undefined in the current literature.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume